REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]#N)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[OH-].[Na+]>C(Cl)Cl>[Cl:1][C:2]1[C:7]([C:8]2[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=2)=[CH:6][CH:5]=[CH:4][N:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C#N
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
TEMPERATURE
|
Details
|
rapidly warmed
|
Type
|
CUSTOM
|
Details
|
the reaction to -10°
|
Type
|
ADDITION
|
Details
|
The rate of addition
|
Type
|
TEMPERATURE
|
Details
|
to maintain the reaction temperature below 0°
|
Type
|
CUSTOM
|
Details
|
formed a bright yellow emulsion which
|
Type
|
FILTRATION
|
Details
|
was filtered through sintered glass
|
Type
|
WASH
|
Details
|
The collected aluminum salts were exhaustively washed with methylene chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Concentration of the organic solution in vacuo gave a yellow solid which
|
Type
|
DISTILLATION
|
Details
|
was purified by Kugelrohr distillation (60°/0.4 Torr.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |